Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate
Overview
Description
Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research focuses on its potential as a therapeutic agent for conditions like Alzheimer’s disease and tuberculosis.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease. The compound may also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and show a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness: Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)12-4-3-11-6-10-5-7(11)8(12)13/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXKSJUMBZYEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CN2C=NC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308808 | |
Record name | ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56468-19-0 | |
Record name | NSC209766 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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